4-(4-Chlorophenoxy)-3-fluorobenzaldehyde
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Overview
Description
4-(4-Chlorophenoxy)-3-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a chlorophenoxy group at the 4-position and a fluorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 3-fluorobenzaldehyde.
Formation of Phenoxy Intermediate: 4-chlorophenol is treated with a base such as potassium hydroxide (KOH) to form the phenoxide ion.
Nucleophilic Substitution: The phenoxide ion reacts with 3-fluorobenzaldehyde under nucleophilic substitution conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions may involve reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: 4-(4-Chlorophenoxy)-3-fluorobenzoic acid.
Reduction: 4-(4-Chlorophenoxy)-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Chlorophenoxy)-3-fluorobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-3-fluorobenzaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophiles, leading to the formation of Schiff bases or other derivatives.
Aromatic Ring: Can participate in π-π interactions and hydrogen bonding with other aromatic systems or biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A plant growth regulator with similar structural features but different functional groups.
3-Fluorobenzaldehyde: Shares the fluorine substitution but lacks the chlorophenoxy group.
Uniqueness
4-(4-Chlorophenoxy)-3-fluorobenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both a chlorophenoxy group and a fluorine atom on the benzene ring allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
1021233-25-9 |
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Molecular Formula |
C13H8ClFO2 |
Molecular Weight |
250.65 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)-3-fluorobenzaldehyde |
InChI |
InChI=1S/C13H8ClFO2/c14-10-2-4-11(5-3-10)17-13-6-1-9(8-16)7-12(13)15/h1-8H |
InChI Key |
ZNUWRHFXJLVYJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C=O)F)Cl |
Origin of Product |
United States |
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